molecular formula C11H17NO4 B015195 BUTYRONITRILE DIETHYL MALONATE CAS No. 63972-18-9

BUTYRONITRILE DIETHYL MALONATE

Cat. No.: B015195
CAS No.: 63972-18-9
M. Wt: 227.26 g/mol
InChI Key: TXBCSTVTPWJWRR-UHFFFAOYSA-N
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Description

Diethyl (3-cyanopropyl)propanedioate is an organic compound with the molecular formula C11H17NO4. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 3-cyanopropyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-cyanopropyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate with 3-bromopropionitrile. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of diethyl propanedioate. This enolate ion then reacts with 3-bromopropionitrile to form diethyl (3-cyanopropyl)propanedioate .

Industrial Production Methods

In industrial settings, the production of diethyl (3-cyanopropyl)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-cyanopropyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for generating the enolate ion.

    Alkyl Halides: Used for alkylation reactions.

    Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation.

    Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Scientific Research Applications

Diethyl (3-cyanopropyl)propanedioate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diethyl Propanedioate (Diethyl Malonate): Similar structure but lacks the 3-cyanopropyl group.

    Diethyl 1,3-Propanedioate: Another derivative of propanedioic acid with different substituents.

Uniqueness

Diethyl (3-cyanopropyl)propanedioate is unique due to the presence of the 3-cyanopropyl group, which imparts distinct reactivity and properties compared to other derivatives of propanedioic acid. This makes it valuable in specific synthetic applications where the nitrile group plays a crucial role .

Properties

IUPAC Name

diethyl 2-(3-cyanopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCSTVTPWJWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394567
Record name Diethyl (3-cyanopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63972-18-9
Record name Diethyl (3-cyanopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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